2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide
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Overview
Description
2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide is a synthetic organic compound that features a sulfonyl group attached to a methoxyphenyl ring, an acetamide group, and a methylisoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide typically involves multiple steps:
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Formation of the Methoxyphenyl Sulfonyl Intermediate
Starting Material: 4-methoxybenzenesulfonyl chloride.
Reaction: This compound is reacted with an appropriate base (e.g., triethylamine) to form the sulfonyl intermediate.
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Synthesis of the Methylisoxazole Intermediate
Starting Material: 3-methylisoxazole.
Reaction: This intermediate is synthesized via a cycloaddition reaction involving nitrile oxides and alkynes.
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Coupling Reaction
Reaction: The methoxyphenyl sulfonyl intermediate is coupled with the methylisoxazole intermediate using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
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Final Acetamide Formation
Reaction: The coupled product is then reacted with acetic anhydride to form the final acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
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Reduction
- Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
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Substitution
- The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Investigated for its ability to inhibit the growth of bacteria and fungi.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and acetamide groups can form hydrogen bonds with active sites, while the isoxazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar sulfonyl group.
Muscimol: A compound with an isoxazole ring, known for its neurological effects.
Ibotenic Acid: Another isoxazole derivative with neurotoxic properties.
Uniqueness
2-((4-methoxyphenyl)sulfonyl)-N-(3-methylisoxazol-5-yl)acetamide is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(3-methyl-1,2-oxazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5S/c1-9-7-13(20-15-9)14-12(16)8-21(17,18)11-5-3-10(19-2)4-6-11/h3-7H,8H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRNGBNBWZCAMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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